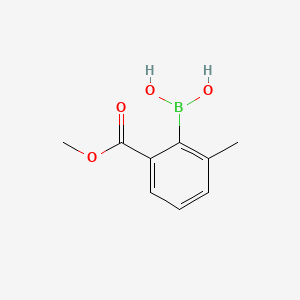
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a methoxycarbonyl group and a methyl group attached to the phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance . The general reaction scheme is as follows:
Starting Material: 2-(Methoxycarbonyl)-6-methylphenyl halide
Catalyst: Palladium(0) complex
Base: Potassium carbonate or sodium hydroxide
Boron Source: Bis(pinacolato)diboron
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Conditions: Reflux or room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the methoxycarbonyl group to a methyl group using lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ether solvent.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Methyl-substituted phenylboronic acids
Applications De Recherche Scientifique
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Propriétés
Formule moléculaire |
C9H11BO4 |
|---|---|
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
(2-methoxycarbonyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5,12-13H,1-2H3 |
Clé InChI |
FAEUZQVIJZJARG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1C(=O)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


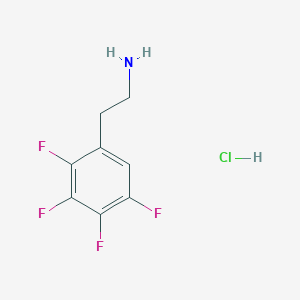
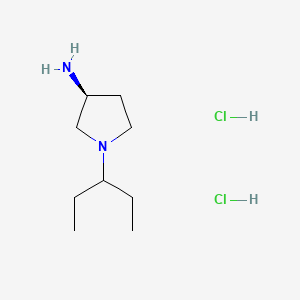
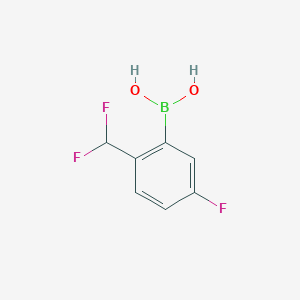
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
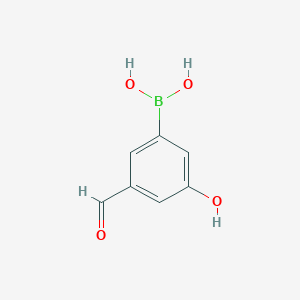
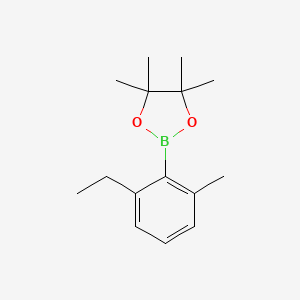
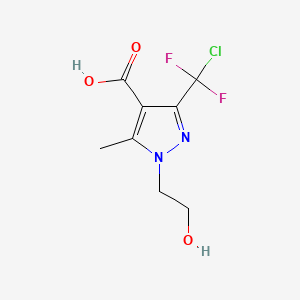
![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
